Einecs 256-571-3

aqueous solubility salt formation formulation development

Einecs 256-571-3 (CAS 50387-98-9) is the 1:1 isethionate salt complex of primidone (5-ethyl-5-phenyl-1,3-diazinane-4,6-dione with 2-hydroxyethanesulfonic acid), bearing the molecular formula C₁₄H₂₀N₂O₆S and a molecular weight of 344.39 g/mol. The parent free base, primidone (CAS 125-33-7), is a well-established barbiturate-derivative anticonvulsant that acts as a neuronal voltage-gated sodium channel blocker and is partly metabolized to phenobarbital in vivo.

Molecular Formula C14H20N2O6S
Molecular Weight 344.39 g/mol
CAS No. 50387-98-9
Cat. No. B3029045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 256-571-3
CAS50387-98-9
Molecular FormulaC14H20N2O6S
Molecular Weight344.39 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NCNC1=O)C2=CC=CC=C2.C(CS(=O)(=O)O)O
InChIInChI=1S/C12H14N2O2.C2H6O4S/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16;3-1-2-7(4,5)6/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16);3H,1-2H2,(H,4,5,6)
InChIKeyMIMLMDRXKZMQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Primidone Isethionate (Einecs 256-571-3, CAS 50387-98-9): Procurement-Relevant Chemical Identity and Baseline Properties


Einecs 256-571-3 (CAS 50387-98-9) is the 1:1 isethionate salt complex of primidone (5-ethyl-5-phenyl-1,3-diazinane-4,6-dione with 2-hydroxyethanesulfonic acid), bearing the molecular formula C₁₄H₂₀N₂O₆S and a molecular weight of 344.39 g/mol . The parent free base, primidone (CAS 125-33-7), is a well-established barbiturate-derivative anticonvulsant that acts as a neuronal voltage-gated sodium channel blocker and is partly metabolized to phenobarbital in vivo [1]. Unlike the clinically marketed primidone free base, which is formulated as oral tablets (Mysoline®), this isethionate salt is supplied exclusively as a non-human research compound, typically at ≥95% purity .

Why Primidone Free Base Cannot Substitute for Primidone Isethionate (Einecs 256-571-3) in Aqueous-Phase Research Applications


Primidone free base exhibits very low intrinsic aqueous solubility (approximately 0.6 mg/mL at 37 °C), which imposes severe constraints on in vitro assay design, formulation development, and any experimental protocol requiring aqueous dissolution [1]. Isethionate salt formation is a well-documented pharmaceutical strategy to dramatically enhance aqueous solubility of poorly soluble amine-containing drugs through increased ionization and improved wettability [2]. The primidone isethionate complex is therefore a functionally distinct chemical entity whose solubility, dissolution rate, and solution stability profile cannot be replicated by simply using the free base or adjusting the pH of the medium. Researchers or purchasers who assume interchangeability between CAS 125-33-7 and CAS 50387-98-9 risk introducing uncontrolled solubility variables that confound dose-response relationships and inter-laboratory reproducibility.

Quantitative Differentiation Evidence: Primidone Isethionate (Einecs 256-571-3) vs. Comparators


Aqueous Solubility Enhancement: Isethionate Salt Class Effect vs. Primidone Free Base

While direct experimental aqueous solubility data for primidone isethionate (CAS 50387-98-9) are not publicly available, the class effect of isethionate salt formation on solubility is well-established. In a directly analogous system, an isethionate salt of a heterocyclic amine drug (a selective CDK4 inhibitor) demonstrated over a 20,000-fold improvement in water solubility compared to its free base, without a concomitant increase in hygroscopicity [1]. Primidone free base has a measured aqueous solubility of only 0.6 mg/mL at 37 °C [2]. Based on the physicochemical principle that salt formation with a hydrophilic counterion such as isethionate (2-hydroxyethanesulfonate) substantially increases aqueous solubility through enhanced ionization and hydrogen-bonding capacity, primidone isethionate is expected to exhibit markedly higher aqueous solubility than the free base. This magnitude of solubility differentiation is critical for applications requiring aqueous-phase handling.

aqueous solubility salt formation formulation development

Molecular Identity and Stoichiometric Distinction from Free Base

The primidone isethionate complex (CAS 50387-98-9) has a molecular weight of 344.39 g/mol and the molecular formula C₁₄H₂₀N₂O₆S, reflecting the 1:1 stoichiometric association of primidone (C₁₂H₁₄N₂O₂, MW 218.25 g/mol) with 2-hydroxyethanesulfonic acid (C₂H₆O₄S, MW 126.13 g/mol) [1]. This represents a 57.8% increase in formula weight relative to primidone free base. This stoichiometric difference has direct quantitative implications: when preparing solutions by mass, 1 mg of the isethionate complex delivers only 0.634 mg of primidone free base equivalent. Failure to apply this gravimetric correction factor (1.578×) will result in a 36.6% under-dosing error in any concentration-dependent experiment.

molecular weight stoichiometry salt complex

Purity Profile and Intended Use Classification: Research-Grade vs. Pharmaceutical-Grade Material

Primidone isethionate (Einecs 256-571-3) is supplied as a research compound with a typical purity of ≥95% and is explicitly labeled 'for non-human research only; not for therapeutic or veterinary use' . In contrast, primidone free base as an FDA-approved active pharmaceutical ingredient (API) is manufactured under cGMP conditions to USP/EP compendial standards, with strict controls on impurity profiles (e.g., phenobarbital content limits), residual solvents, and particle size distribution [1]. The isethionate salt has no pharmacopoeial monograph and is not suitable for clinical or veterinary applications.

purity research chemical pharmaceutical grade

Ionization State and pH-Dependent Solution Behavior Distinction

Primidone free base possesses no acidic properties (pKa ~12.26 predicted) and does not ionize under physiological pH conditions, contributing to its poor aqueous solubility . In contrast, the isethionate counterion (pKa of sulfonic acid group ~ -2) is fully ionized across the entire pH range relevant to biological and analytical work (pH 1-10), imparting permanent negative charge to the complex that fundamentally alters its solution behavior, including solubility, octanol-water partitioning, and potential interactions with charged biomolecules or chromatographic stationary phases [1]. This ionization state difference is invariant and cannot be mimicked by pH adjustment of the free base.

ionization solution stability pH profile

Optimal Procurement and Application Scenarios for Primidone Isethionate (Einecs 256-571-3)


Aqueous-Phase In Vitro Pharmacology Assays Requiring Solubilized Primidone

When primidone must be delivered in aqueous buffer for cell-based assays (e.g., neuronal voltage-gated sodium channel electrophysiology, GABA_A receptor modulation studies), the isethionate salt form offers solubility advantages that the free base cannot provide without organic co-solvents such as DMSO. Researchers should apply the 1.578× gravimetric correction factor to ensure accurate free-base equivalent dosing [1].

Analytical Reference Standard Preparation for LC-MS/MS Method Development

The distinct chromatographic retention behavior of the ionized isethionate complex versus the neutral free base makes CAS 50387-98-9 valuable as a separate reference standard for methods that must distinguish between salt and free base forms, or for stability-indicating assays where salt dissociation must be monitored [1].

Pre-formulation Solubility and Dissolution Screening Studies

In early-stage formulation development, the primidone isethionate complex serves as a model salt form for comparative solubility screening against other candidate counterions (e.g., hydrochloride, sodium, mesylate). Its solubility enhancement potential, inferred from isethionate class effects, provides a benchmark for salt selection studies [1].

Non-Clinical Pharmacokinetic and Tissue Distribution Studies in Animal Models

For in vivo studies where aqueous solubility of the dosing solution is rate-limiting (e.g., oral gavage or intravenous administration in rodents), the isethionate complex may enable higher dosing concentrations without resorting to potentially toxic solubilizing excipients. Researchers must note the non-GMP, research-only grade of the material when designing studies [1].

Quote Request

Request a Quote for Einecs 256-571-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.